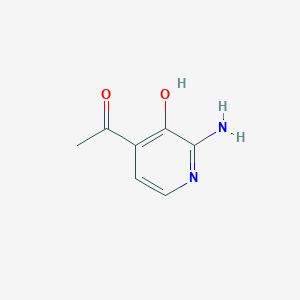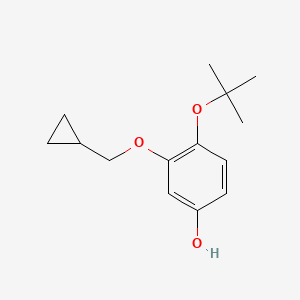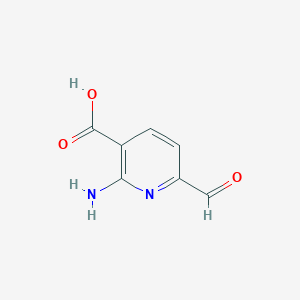
2-Amino-6-formylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a formyl group at the sixth position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2-amino-6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. The reaction is carried out in aqueous-organic media with the presence of acetates of alkali or alkaline earth metals. The structure of the resulting compound is elucidated by methods of mass and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical reactions and the manipulation of aromatic azides to create complex heterocyclic skeletons. The potential biological activity of these products enhances the interest in developing novel methods to prepare heterocycles from aromatic azides .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and formyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
2-Amino-6-formylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-amino-6-formylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-formylnicotinic acid
- 2-Amino-4-formylnicotinic acid
- 2-Amino-5-formylnicotinic acid
Comparison: 2-Amino-6-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups on the nicotinic acid ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the formyl group at the sixth position may enhance its ability to participate in specific chemical reactions and interact with biological targets .
Propriétés
Formule moléculaire |
C7H6N2O3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
2-amino-6-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H2,8,9)(H,11,12) |
Clé InChI |
BYHOZUWINLMYPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1C=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




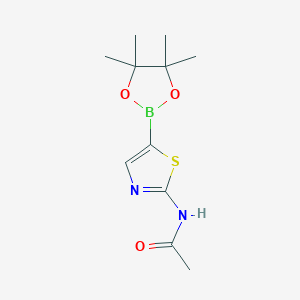


![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
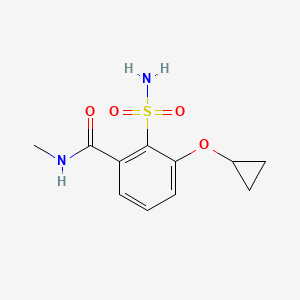
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
